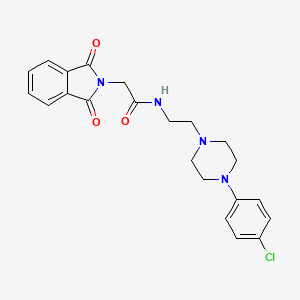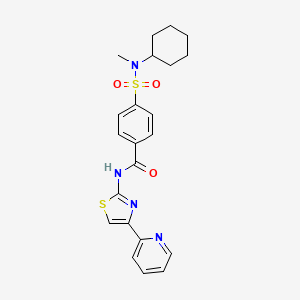![molecular formula C12H17FN2O B2655695 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine CAS No. 910385-92-1](/img/structure/B2655695.png)
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine is an organic compound with the molecular formula C12H17FN2O It is characterized by the presence of a fluoro-substituted phenyl ring and a morpholine group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and morpholine.
Reduction: The nitro group of 3-fluoro-4-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The resulting 3-fluoro-4-aminophenyl compound undergoes nucleophilic substitution with morpholine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and morpholine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Similar structure but lacks the morpholine group.
3-Fluoro-4-(morpholin-4-yl)phenylamine: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine is unique due to the combination of the fluoro-substituted phenyl ring and the morpholine group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBKGXHHJOSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CCN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl 3-methyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)
![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)

![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)



![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2655624.png)

![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)
![2-(benzyloxy)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2655630.png)

